![molecular formula C20H16N2O3S2 B2732447 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 638135-32-7](/img/structure/B2732447.png)
1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Overview
Description
Furan- and thiophene-2-carbonyl amino acid derivatives are known to activate Hypoxia-Inducible Factor (HIF) via inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . These compounds have the potential to protect cells during exposure to hypoxic conditions .
Chemical Reactions Analysis
These compounds have been shown to inhibit FIH-1, which is a major factor in the activation of HIF . This suggests that they may undergo chemical reactions that allow them to interact with these proteins.Scientific Research Applications
Activation of Hypoxia-Inducible Factor (HIF)
Hypoxia-inducible factor (HIF) plays a crucial role in cellular adaptation to low oxygen levels. Activation of HIF protects cells during hypoxic conditions. Researchers have investigated small molecules that can activate HIF exogenously without subjecting cells to actual hypoxia. One such approach involves inhibiting factor inhibiting HIF-1 (FIH-1), which negatively regulates HIF-α. The compound , with its furan and thiophene-2-carbonyl moieties, has shown promise as an FIH-1 inhibitor .
Mechanism of Action
Future Directions
The development of small-molecule inhibitors of FIH-1, such as the furan- and thiophene-2-carbonyl amino acid derivatives, is a promising area of research . These compounds have the potential to activate HIF without exposing cells to hypoxic conditions , which could have significant implications for the treatment of conditions associated with hypoxia.
properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-11-12(2)27-20(21-11)22-16(13-7-4-3-5-8-13)15(18(24)19(22)25)17(23)14-9-6-10-26-14/h3-10,16,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQXVCUVTMHPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one |
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